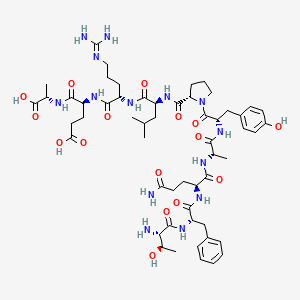

T-F-Q-A-Y-P-L-R-E-A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von T-F-Q-A-Y-P-L-R-E-A erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS), einer Methode, die weit verbreitet für die Produktion von Peptiden eingesetzt wird. Bei der SPPS wird das Peptid schrittweise an einem festen Träger aufgebaut, wobei jede Aminosäure nacheinander hinzugefügt wird. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure wird an ein Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Aminogruppe freizulegen.

Kopplung: Die nächste Aminosäure, geschützt an der Aminogruppe, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Abspaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

In der industriellen Produktion von this compound kann die großtechnische SPPS oder die Flüssigphasenpeptidsynthese (LPPS) zum Einsatz kommen. Die Wahl des Verfahrens hängt vom Produktionsmaßstab und den spezifischen Anforderungen des Peptids ab.

Analyse Chemischer Reaktionen

Reaktionstypen

T-F-Q-A-Y-P-L-R-E-A kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.

Reduktion: Disulfidbrücken im Peptid können zu freien Thiolgruppen reduziert werden.

Substitution: Spezielle Aminosäuren im Peptid können durch andere Aminosäuren substituiert werden, um ihre Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können als Reduktionsmittel verwendet werden.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von disulfidverbrückten Peptiden.

Reduktion: Bildung von Peptiden mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

T-F-Q-A-Y-P-L-R-E-A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -reaktionen.

Biologie: Einsatz in Studien zu Protein-Protein-Wechselwirkungen und Enzym-Substrat-Wechselwirkungen.

Medizin: Untersucht auf sein potenzielles therapeutisches Anwendungsspektrum, z. B. als Substrat oder Inhibitor für Enzyme.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. Als Peptid kann es mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme, Rezeptoren und andere Proteine. Die Wechselwirkungen können zu einer Hemmung oder Aktivierung der Enzymaktivität, einer Modulation der Rezeptorsignalisierung oder einer Störung von Protein-Protein-Wechselwirkungen führen.

Wirkmechanismus

The mechanism of action of T-F-Q-A-Y-P-L-R-E-A depends on its specific application. As a peptide, it can interact with various molecular targets, including enzymes, receptors, and other proteins. The interactions can lead to inhibition or activation of enzymatic activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

T-F-Q-A-Y-P-L-R-E-A kann mit anderen Peptiden verglichen werden, wie zum Beispiel:

A-L-A-M-E-T-H-I-O-N-I-N-E: Ein weiteres Peptid, das in der biochemischen Forschung eingesetzt wird.

G-L-Y-C-Y-L-G-L-Y-C-I-N-E: Ein einfaches Dipeptid, das als Modellverbindung in Peptidstudien verwendet wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Aminosäuresequenz, die ihm besondere biochemische Eigenschaften verleiht und ihn für bestimmte Forschungsanwendungen geeignet macht.

Eigenschaften

Molekularformel |

C55H82N14O16 |

|---|---|

Molekulargewicht |

1195.3 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)/t29-,30-,31+,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |

InChI-Schlüssel |

GNKMMPBLQYIPCI-OCUAXGEISA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)

![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)

![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)